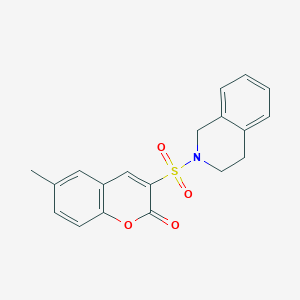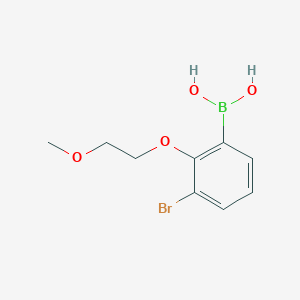
3-Bromo-2-(2-methoxyethoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(2-methoxyethoxy)phenylboronic acid is a chemical compound with the molecular formula C9H12BBrO4 . It has a molecular weight of 274.91 g/mol . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring (benzene ring) attached to a boronic acid group and a bromine atom . The boronic acid group is attached to the 2nd carbon of the phenyl ring, and the bromine atom is attached to the 3rd carbon .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 274.91 g/mol . The compound should be stored in a dry, sealed place . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Ortho-Functionalized Arylboronic Acids Synthesis
A method involving the esterification of 2-bromophenylboronic acid, followed by a Br/Li exchange, facilitated the synthesis of various ortho-functionalized arylboronic acids. This approach provided a pathway to 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, exhibiting high rotational barriers around the Caryl bond, indicating potential applications in developing molecules with specific orientation and behavior characteristics due to their structural rigidity (Dąbrowski et al., 2007).
Suzuki Cross-Coupling Reactions
Functionalized pyridylboronic acids underwent palladium-catalyzed cross-coupling reactions with heteroaryl bromides to yield novel heteroarylpyridine derivatives. This synthesis route highlights the role of boronic acids in facilitating the formation of complex aromatic structures, demonstrating their utility in the creation of new compounds with potential applications in medicinal chemistry and materials science (Parry et al., 2002).
Aryl-Functionalized Pyrene Derivatives
The study on the bromination of 2-tert-butylpyrene led to the synthesis of aryl-functionalized pyrene derivatives through a Suzuki–Miyaura cross-coupling reaction with 4-methoxy-phenylboronic acid. The precise control over the substitution position on the pyrene derivatives provides insights into the synthesis of organic compounds with specific electronic and photophysical properties, useful in the development of organic electronic materials (Feng et al., 2015).
Arylboronic Acids Preparation
An improved protocol for the preparation of arylboronic acids, including 3-pyridylboronic acid, from aryl halides through lithium-halogen exchange and "in situ quench" was developed. This method highlights the importance of arylboronic acids in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reactions, enabling the creation of biaryl compounds with significant implications in pharmaceuticals and agrochemicals (Li et al., 2002).
Antioxidant Bromophenols
Research on bromophenols derived from marine sources, such as the red alga Rhodomela confervoides, has shown significant antioxidant activity. These compounds, through their structural diversity and biological activity, contribute to the exploration of natural antioxidants, with potential applications in food preservation and the pharmaceutical industry (Li et al., 2011).
Mechanism of Action
Target of Action
3-Bromo-2-(2-methoxyethoxy)phenylboronic acid is a type of boronic acid, which are known to be mild Lewis acids . They are generally stable and easy to handle, making them important to organic synthesis . .
Mode of Action
These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
Boronic acids are known to be involved in various chemical transformations, where the valuable boron moiety remains in the product . These include homologations, conjunctive cross couplings, and radical-polar crossover reactions .
Result of Action
Boronic acids are known to be involved in various chemical transformations, which could potentially lead to various molecular and cellular effects depending on the specific reaction and context .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of boronic acids can be affected by air and moisture . In particular, the pinacol boronic esters, which are usually bench stable, are easy to purify and often even commercially available . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .
Properties
IUPAC Name |
[3-bromo-2-(2-methoxyethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO4/c1-14-5-6-15-9-7(10(12)13)3-2-4-8(9)11/h2-4,12-13H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBQRZIXAAODHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCCOC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
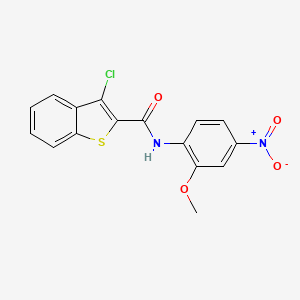
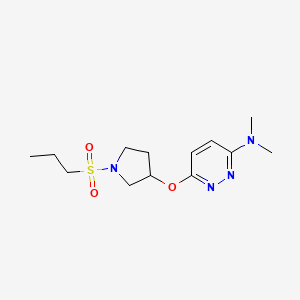
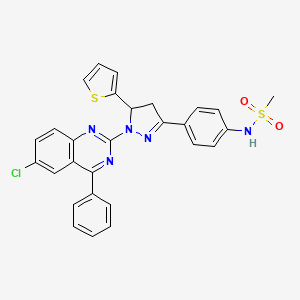
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2984371.png)
![1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene](/img/structure/B2984372.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2984373.png)
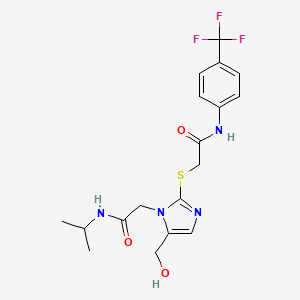

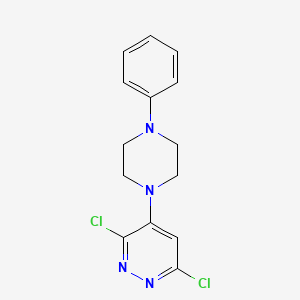
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2984378.png)
![Ethyl 3-(1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2984379.png)
